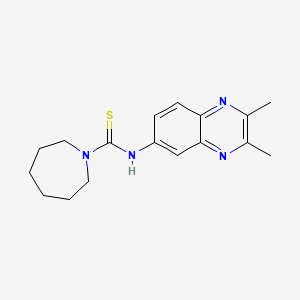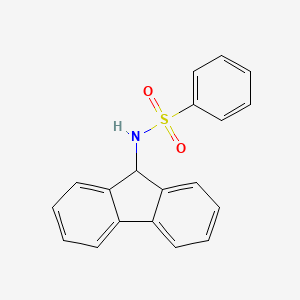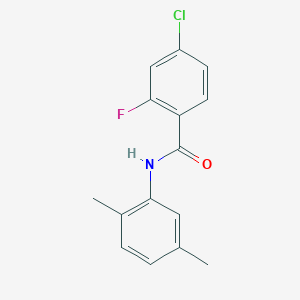
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide, also known as AQ-RA 741, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 is not fully understood, but it is believed to act on various cellular pathways. In cancer cells, this compound 741 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurobiology, this compound 741 has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, this compound 741 has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 741 has been shown to induce cell cycle arrest and apoptosis. In neurobiology, this compound 741 has been shown to improve cognitive function and memory. In infectious diseases, this compound 741 has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has several advantages for lab experiments, including its ease of synthesis and availability. However, this compound 741 also has limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 research. In cancer research, further studies are needed to investigate the potential of this compound 741 as a chemotherapy drug. In neurobiology, further studies are needed to investigate the potential of this compound 741 as a treatment for neurodegenerative diseases. In infectious diseases, further studies are needed to investigate the potential of this compound 741 as an antimicrobial agent. Additionally, further studies are needed to investigate the mechanism of action of this compound 741 and to optimize its synthesis and formulation.
In conclusion, this compound 741 is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 741 and to optimize its applications in scientific research.
Synthesis Methods
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 can be synthesized by reacting 6-bromo-2,3-dimethylquinoxaline with 1-azepanethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, resulting in the formation of this compound 741 as a yellow solid.
Scientific Research Applications
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been investigated for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. In cancer research, this compound 741 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurobiology, this compound 741 has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, this compound 741 has been shown to have antimicrobial properties against various bacteria and fungi.
properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIWYQXXKALNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)